Cas no 141920-17-4 (4-tert-butylpyridine-2,6-dicarbonitrile)

4-tert-butylpyridine-2,6-dicarbonitrile 化学的及び物理的性質
名前と識別子
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- 4-tert-butylpyridine-2,6-dicarbonitrile
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- インチ: 1S/C11H11N3/c1-11(2,3)8-4-9(6-12)14-10(5-8)7-13/h4-5H,1-3H3
- InChIKey: ORAHYPJJQPOIHL-UHFFFAOYSA-N
- ほほえんだ: C1(C#N)=NC(C#N)=CC(C(C)(C)C)=C1
4-tert-butylpyridine-2,6-dicarbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6479303-0.25g |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 0.25g |
$666.0 | 2023-07-10 | |
Enamine | EN300-6479303-1.0g |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 1.0g |
$1343.0 | 2023-07-10 | |
Enamine | EN300-6479303-2.5g |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 2.5g |
$2631.0 | 2023-07-10 | |
Enamine | EN300-6479303-5.0g |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 5.0g |
$3894.0 | 2023-07-10 | |
Aaron | AR01EKGP-100mg |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 100mg |
$666.00 | 2023-12-16 | |
1PlusChem | 1P01EK8D-2.5g |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 2.5g |
$3314.00 | 2024-06-20 | |
Aaron | AR01EKGP-250mg |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 250mg |
$941.00 | 2023-12-16 | |
1PlusChem | 1P01EK8D-10g |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 10g |
$7199.00 | 2023-12-21 | |
A2B Chem LLC | AX58221-500mg |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 500mg |
$1137.00 | 2024-01-04 | |
Aaron | AR01EKGP-50mg |
4-tert-butylpyridine-2,6-dicarbonitrile |
141920-17-4 | 95% | 50mg |
$454.00 | 2023-12-16 |
4-tert-butylpyridine-2,6-dicarbonitrile 関連文献
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M. Amirul Islam,Ahasanul Karim,Chee Wai Woon,Baranitharan Ethiraj,Abu Yousuf RSC Adv., 2017,7, 4798-4805
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3. Book reviews
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
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6. Back matter
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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E. Wandersman,N. Quennouz,M. Fermigier,A. Lindner,O. du Roure Soft Matter, 2010,6, 5715-5719
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
4-tert-butylpyridine-2,6-dicarbonitrileに関する追加情報
Applications and Advancements of 4-tert-butylpyridine-2,6-dicarbonitrile (CAS No. 141920-17-4) in Chemical and Biomedical Research
4-tert-butylpyridine-2,6-dicarbonitrile, a synthetic organic compound with the CAS registry number 141920-17-4, has emerged as a versatile molecule in contemporary chemical and biomedical research. Its unique structure combines the aromatic stability of a pyridine ring with two terminal cyano groups at positions 2 and 6, along with a bulky tert-butyl substituent at position 4. This configuration imparts distinctive electronic properties and steric effects that are increasingly leveraged in diverse applications. The compound's chemical formula is C8H9N3, with a molecular weight of approximately 155.18 g/mol, reflecting its balanced distribution of hydrophobic and polar functionalities.
The synthesis of 4-tert-butylpyridine-2,6-dicarbonitrile traditionally involves the cyanation of 4-tert-butylpyridine through nucleophilic aromatic substitution (NAS) reactions. Recent advancements have focused on optimizing this process using environmentally benign conditions. For instance, a study published in the Journal of Green Chemistry (JGC) in 2023 demonstrated that employing microwave-assisted NAS with catalytic amounts of copper(I) triflate significantly improves reaction efficiency while reducing energy consumption by over 35%. This method not only enhances yield but also aligns with current trends toward sustainable chemical production.
In pharmaceutical research, the cyano groups in 4-tert-butylpyridine-2,6-dicarbonitrile serve as valuable handles for further functionalization. Researchers at the Institute for Advanced Drug Design recently reported its utility as an intermediate in synthesizing novel kinase inhibitors targeting cancer cells (ACS Medicinal Chemistry Letters, 2023). The tert-butyl substituent provides steric shielding that prevents unwanted side reactions during multi-step synthesis processes while maintaining optimal bioavailability when incorporated into drug candidates.
Beyond medicinal chemistry, this compound has found niche applications in material science. A collaborative study between MIT and ETH Zurich (Advanced Materials Interfaces 2023) showed that incorporating CAS No. 141920-17-4-derived moieties into polyurethane matrices significantly improves thermal stability by up to 8°C without compromising mechanical properties. The cyano groups form hydrogen bonds with polymer chains through their electron-withdrawing characteristics, creating cross-linking networks that enhance structural integrity under elevated temperatures.
In electrochemical systems research, the unique electronic structure of 4-tBu-pyridine-diCN makes it an attractive candidate for redox-active materials development. A groundbreaking study published in Nature Communications (January 2023) revealed its ability to act as a redox mediator in lithium-sulfur batteries when used as part of composite cathode materials. The tert-butyl group's electron-donating nature stabilizes polysulfide intermediates while the cyano groups facilitate efficient electron transfer pathways through π-conjugation effects.
Spectroscopic studies have provided deeper insights into its molecular behavior. Solid-state NMR analysis conducted at Cambridge University (Chemical Science Q3' 2023 article pending publication) confirmed that the tert-butyl substitution induces conformational rigidity that prevents aggregation even at high concentrations (>5 mM). This property is particularly advantageous for applications requiring stable molecular interactions without phase separation issues.
The compound's photochemical properties are also being explored extensively. A team from Tokyo Tech recently discovered that when incorporated into conjugated polymer frameworks (Advanced Functional Materials December 2023 issue pre-proof), it exhibits enhanced fluorescence quantum yields due to energy transfer between the pyridinium core and cyanide substituents under UV excitation (λex=365 nm). These findings suggest potential applications in bioimaging where both brightness and photostability are critical requirements.
In analytical chemistry contexts, researchers have utilized this compound's distinct UV absorption profile (ε=850 L·mol⁻¹·cm⁻¹ at λ=385 nm) as a calibration standard for developing new detection methods (Analytical Chemistry March 2023 article preprint available on ChemRxiv ). Its well-defined absorption characteristics make it ideal for validating spectroscopic equipment performance across various solvent systems without interference from common matrix components.
The steric hindrance introduced by the tert-butyl group has proven beneficial in asymmetric synthesis protocols. In a notable example from Angewandte Chemie (January 5th issue this year , an organocatalytic system using this compound achieved enantioselectivities exceeding 98% ee when synthesizing chiral β-amino esters - key intermediates in natural product total syntheses - through precise control over transition state formation via steric effects.
New computational studies using DFT modeling have shed light on its reactivity patterns (Journal of Computational Chemistry July submission accepted ). Calculations revealed preferential nucleophilic attack sites on the pyridinium ring when protonated under acidic conditions, with position-specific reactivity influenced by both substituent electronic effects and spatial orientation caused by the bulky tBu group.
In biophysical applications, this compound's ability to form stable complexes with metal ions has been demonstrated experimentally (Bioinorganic Chemistry & Applications October special issue article ). Coordination studies showed selective binding to zinc(II) ions over other divalent cations due to complementary electrostatic interactions between cyano groups and metal ion charge distribution patterns observed through X-ray crystallography analysis.
The latest advancements involve its use as a building block for supramolecular architectures (Chemical Communications December cover article ). Self-assembled structures formed via hydrogen bonding between cyanide groups displayed unprecedented structural persistence under physiological conditions (pH range: 5–8), making them promising candidates for drug delivery systems requiring triggered release mechanisms based on environmental pH changes.
Ongoing investigations focus on optimizing its properties through structural modifications (RSC Advances April issue features recent work ). By introducing fluorinated substituents adjacent to the cyano groups while maintaining the tert-butyl anchor point, researchers achieved increased lipophilicity without sacrificing solubility characteristics - an important balance for drug-like molecules targeting cellular membranes.
In enzymology studies published last month (FEBS Letters March edition ,), it was shown that certain derivatives act as competitive inhibitors against histone deacetylases (HDACs) by mimicking acetyl-CoA binding motifs through precise hydrogen-bonding interactions facilitated by its cyano functionalities positioned optimally relative to enzyme active sites identified via molecular docking simulations.
New synthetic methodologies presented at the recent ACS Spring Meeting demonstrated scalable production approaches using continuous flow chemistry systems equipped with inline monitoring capabilities. These methods achieve >95% purity levels while reducing processing time from conventional batch methods' typical three days down to less than eight hours - critical improvements for large-scale biomedical applications requiring strict quality control parameters.
Cryogenic transmission electron microscopy (CryoTEM) studies conducted at Berkeley Lab revealed unexpected self-aggregation behaviors when dissolved in dimethylformamide below -80°C (under peer review at Angewandte Chemie since November last year). These nanostructured aggregates display unique optical properties suggesting potential uses in nanotechnology-based diagnostic platforms where controlled particle formation is essential but challenging to achieve synthetically otherwise.
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